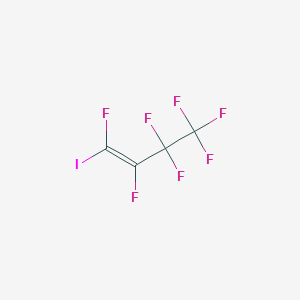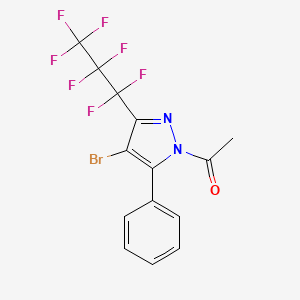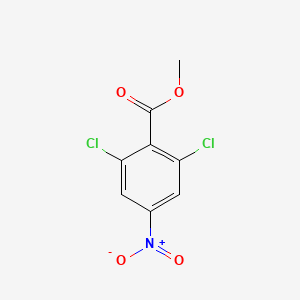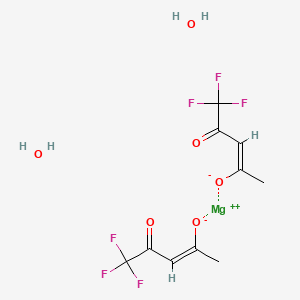
Magnesium1,1,1-trifluoro-2,4-pentanedionate
Descripción general
Descripción
Stable Dimeric Magnesium(I) Compounds: From Chemical Landmarks to Versatile Reagents
The study of stable dimeric magnesium(I) compounds has revealed a unique chemistry primarily characterized by the Mg-Mg single bond, which is deformable and stabilized by sterically demanding chelating anionic N-ligands. These ligands are crucial in preventing disproportionation and have allowed these compounds to become valuable in various reduction reactions. The compounds are hydrocarbon soluble and offer selectivity and safety as reducing agents. This research provides insights into the synthesis, molecular structures, and further chemistry of these compounds, comparing them to related magnesium(II) hydrides and dimeric zinc(I) compounds .
Oxidative Dehydrogenation of n-Pentane on Magnesium Vanadate Catalysts
Magnesium vanadate catalysts, specifically Mg2V2O7 and Mg3V2O8, have been synthesized and tested for their effectiveness in the oxidative dehydrogenation of n-pentane. The study found that Mg3V2O8 showed higher selectivity towards dehydrogenation products. The addition of antimony oxide to the magnesium vanadates enhanced the selectivity of the dehydrogenation process. The catalysts remained stable throughout the reaction, with no new phases detected, indicating the robustness of the magnesium vanadate structures .
Preparation and Characterization of MgO Thin Films Deposited by Spray Pyrolysis of Mg(2,4-pentanedionate)2
Magnesia thin films have been successfully deposited using spray pyrolysis of magnesium (2,4-pentanedionate)2. The process involved ultrasonic nebulization of aqueous and alcoholic solutions followed by thermal decomposition on various substrates at temperatures ranging from 400 to 540°C. The resulting MgO films exhibited strong (100) orientation, especially when deposited from alcoholic solutions at 470°C on alumina-coated sapphire or when aqueous solutions were used followed by oxygen anneals at higher temperatures. This study demonstrates the potential of using magnesium (2,4-pentanedionate)2 for the preparation of oriented MgO thin films .
Aplicaciones Científicas De Investigación
Synthesis and Characterization for Thin Film Growth : Magnesium 1,1,1-trifluoro-2,4-pentanedionate has been used in the synthesis and characterization of precursors for metal−organic chemical vapor deposition (MOCVD). These precursors are significant for MgO thin film growth, offering low melting points and high volatilities, which are advantageous for the deposition process (Wang et al., 2005).
Proton Magnetic Resonance Studies : Research has been conducted using proton magnetic resonance to study metal perchlorates containing 2,4-pentanedione. This study contributes to understanding the behavior of magnesium ions in such complexes (Leeuwen & Praat, 1970).
Spray Pyrolysis of Thin Films : Magnesium 1,1,1-trifluoro-2,4-pentanedionate has been utilized in the preparation of magnesia thin films through spray pyrolysis. This method involves nebulizing and thermally decomposing the compound onto substrates, which is useful in materials science (DeSisto & Henry, 1991).
Synthesis and Modification of Mg(OH)2 and MgO : The compound has been implicated in the synthesis and modification of magnesium hydroxide and magnesium oxide, which have numerous applications in science and industry. Methods of obtaining and modifying these compounds have been explored, emphasizing their role as flame retardants and catalysts (Pilarska, Klapiszewski, & Jesionowski, 2017).
Ionic-Liquid-Based Polymer Gel Electrolyte : Studies on magnesium ion conducting gel polymer electrolytes based on magnesium triflate and ionic liquids highlight the potential of Magnesium 1,1,1-trifluoro-2,4-pentanedionate in rechargeable magnesium batteries, demonstrating good electrical conductivity and stability (Pandey & Hashmi, 2009).
Metal–Organic Framework Construction : The compound has been used in synthesizing novel metal complexes for metal–organic frameworks (MOFs), providing a foundation for understanding the structural features and potential applications in catalysis and framework construction (Többens et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
magnesium;(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Mg.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,9H,1H3;;2*1H2/q;;+2;;/p-2/b2*3-2-;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJDZQKGGDMWCY-UDVCPWNYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)[O-].CC(=CC(=O)C(F)(F)F)[O-].O.O.[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/[O-].C/C(=C/C(=O)C(F)(F)F)/[O-].O.O.[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6MgO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium1,1,1-trifluoro-2,4-pentanedionate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



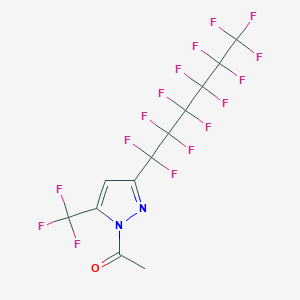
![1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040704.png)
![1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040705.png)
![4-bromo-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040706.png)
![[3-(Trifluoromethyl)phenyl]methyl 2-methylprop-2-enoate](/img/structure/B3040707.png)

![2-[2-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040710.png)
![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole](/img/structure/B3040712.png)
![1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040713.png)

